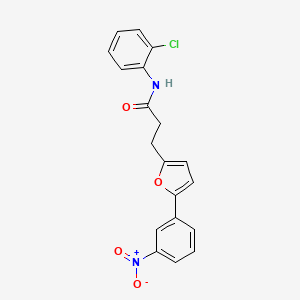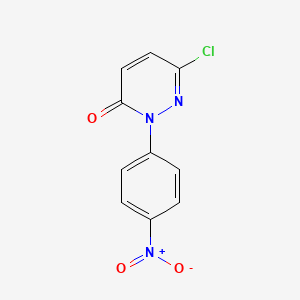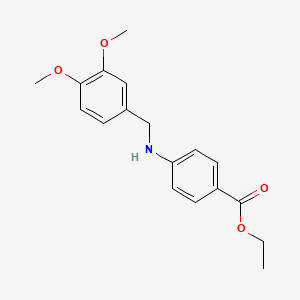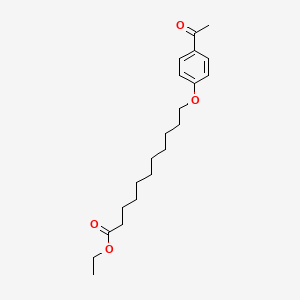![molecular formula C26H24N4O3S B11960562 methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)
methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound that features a benzimidazole core linked to a benzoate group through a thioacylcarbohydrazonoyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the Thio Group: The thio group is introduced by reacting the benzimidazole derivative with a thiol compound, such as 4-methylbenzylthiol.
Formation of the Carbohydrazonoyl Linker: The carbohydrazonoyl linker is formed by reacting the thio-substituted benzimidazole with a hydrazine derivative.
Coupling with Benzoate: Finally, the benzimidazole-thioacylcarbohydrazonoyl intermediate is coupled with a benzoate derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzoate derivatives.
科学研究应用
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or antiviral agent due to the presence of the benzimidazole core.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
相似化合物的比较
Similar Compounds
- N’-BENZYLIDENE-2((5((4-ME-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETOHYDRAZIDE
- 3-ME-8-((4-ME-BENZYL)THIO)-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is unique due to its specific combination of functional groups and the presence of the benzimidazole core linked to a benzoate group through a thioacylcarbohydrazonoyl bridge. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
属性
分子式 |
C26H24N4O3S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
methyl 4-[(E)-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H24N4O3S/c1-18-7-9-20(10-8-18)16-30-23-6-4-3-5-22(23)28-26(30)34-17-24(31)29-27-15-19-11-13-21(14-12-19)25(32)33-2/h3-15H,16-17H2,1-2H3,(H,29,31)/b27-15+ |
InChI 键 |
JHAVUIUOBBOFIW-JFLMPSFJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)


![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)

![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)


![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)


![1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)
